2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of benzoxazoles. It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the fifth position on the benzoxazole ring.
Preparation Methods
The synthesis of 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole typically involves the bromination of 5-(trifluoromethoxy)benzo[d]oxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new C-N or C-S bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: The benzoxazole ring system is a common pharmacophore in various bioactive molecules, making this compound a potential lead in drug discovery efforts.
Material Science: Its unique electronic properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or a building block in the synthesis of molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole include:
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may affect its reactivity and biological activity.
2-Bromo-5-(trifluoromethoxy)pyridine:
The unique combination of the bromine atom and the trifluoromethoxy group in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Properties
Molecular Formula |
C8H3BrF3NO2 |
---|---|
Molecular Weight |
282.01 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI Key |
VSGFJQZXNWKILB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)Br |
Origin of Product |
United States |
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